4'-Chloro-4-fluoro-3-nitrobenzophenone

Flubendazole synthesis benzimidazole anthelmintic pharmaceutical intermediate

Sourcing a reliable, high-purity intermediate for flubendazole synthesis or impurity profiling often presents supply chain and regioisomer quality challenges. 4′-Chloro-4-fluoro-3-nitrobenzophenone directly resolves these issues as the specified Flubendazole EP Impurity 3. - Verified HPLC purity and documented water content reduce ANDA/DMF filing analytical burden. - The specific 3-nitro-4-chloro substitution pattern is structurally prerequisite for selective downstream nucleophilic amination. - Available at pilot scale; procurement supports GMP-regulated synthesis and pharmacopoeial impurity tracking.

Molecular Formula C13H7ClFNO3
Molecular Weight 279.65 g/mol
Cat. No. B12085021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-4-fluoro-3-nitrobenzophenone
Molecular FormulaC13H7ClFNO3
Molecular Weight279.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
InChIInChI=1S/C13H7ClFNO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H
InChIKeyXHFITYZCCQFARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-4-fluoro-3-nitrobenzophenone: Key Intermediate for Anthelmintic Synthesis


4'-Chloro-4-fluoro-3-nitrobenzophenone (CAS 31431-16-0, C₁₃H₇ClFNO₃, MW 279.65) is a polysubstituted benzophenone derivative bearing chloro, fluoro, and nitro electron-withdrawing groups on the two aromatic rings . The compound is a recognized key intermediate in the Friedel-Crafts acylation-based synthesis of flubendazole, a broad-spectrum benzimidazole anthelmintic [1][2]. It is commercially supplied at 97–98% purity (HPLC) as a yellow solid, with density 1.430±0.06 g/cm³ (20 °C) and a predicted boiling point of 429.1±45.0 °C [3]. In regulatory/pharmacopoeial contexts, this compound is listed as Flubendazole Impurity 3 (EP) .

Flubendazole synthesis Key intermediate for benzimidazole anthelmintic manufacturing via Friedel-Crafts acylation.
Impurity control Listed as Flubendazole EP Impurity 3, supporting regulatory impurity profiling and analytical method development.
Industrial supply High-purity grade (HPLC-certified) with multi-supplier availability at kilogram to 500 kg scale.

Why Generic Benzophenone Intermediates Are Not Substitutable


The regiospecific arrangement of three electron-withdrawing groups—4-chloro and 3-nitro on one ring, and 4'-fluoro on the other—determines both the downstream synthetic trajectory and the final pharmacophore structure [1]. In flubendazole synthesis, the 3-nitro-4-chloro substitution pattern is a structural prerequisite for subsequent nucleophilic amination at the 4-position with ammonia in ethylene glycol at 130 °C to yield 3-nitro-4-amino-4'-fluorobenzophenone [2]. Non-fluoro analogs (e.g., 4-chloro-3-nitrobenzophenone, CAS 56107-02-9) lack the 4'-fluorine required for the final flubendazole pharmacophore; non-nitro analogs (e.g., 4-chloro-4'-fluorobenzophenone, CAS 2069-48-9) lack the activation needed for chemo- and regio-selective nucleophilic substitution . Generalizing any single structural modification alters the compound's electronic profile (LogP ≈ 4.14), reaction kinetics, impurity profiles, and, ultimately, regulatory compliance .

Des-fluoro analog (4-chloro-3-nitrobenzophenone)

Lacks the 4'-fluorine required for the flubendazole pharmacophore; substitution would demand major re-engineering and may alter impurity profiles.

Non-nitro analog (4-chloro-4'-fluorobenzophenone)

Absence of the 3-nitro group removes the ortho-activation essential for regioselective amination, potentially shifting reaction kinetics and yield.

Regioisomeric or mono-substituted benzophenones

Changes in substitution pattern shift electronic profile, chromatographic behavior, and physical form, which may limit direct method transfer.

Quantitative Differentiation Evidence


Irreplaceable Flubendazole Intermediate vs. Alternative Benzophenones

4'-Chloro-4-fluoro-3-nitrobenzophenone is the established Friedel-Crafts acylation product that directly enters the flubendazole synthetic pathway, a validated, multi-patent route [1]. It is officially catalogued as Flubendazole EP Impurity 3, providing a direct regulatory anchor that no other positional isomer possesses . In contrast, the des-fluoro analog (4-chloro-3-nitrobenzophenone, CAS 56107-02-9) is an intermediate for kinase and glucocorticoid receptor modulator syntheses (patents CN101679266B, CN101193869B) and cannot be converted to flubendazole without major re-engineering [2].

Synthetic role & regulatory status
Head-to-head
Target: Flubendazole EP Impurity 3; irreplaceable intermediate in patent-origin syntheses Comparator: 4-chloro-3-nitrobenzophenone (CAS 56107-02-9) – no flubendazole EP designation, not convertible to the pharmacophore
Regulatory precedent reduces filing burden and impurity qualification risk relative to unlisted analogs.
Qualitative binary difference in synthetic destination; pharmacopoeial status is document-based.
Flubendazole synthesis benzimidazole anthelmintic pharmaceutical intermediate Friedel-Crafts acylation

Regiospecific Activation for Selective Downstream Amination

The ortho relationship between the 3-nitro and 4-chloro groups on the same phenyl ring creates a uniquely activated system for SNAr. In the flubendazole synthesis, treatment with NH₃ in ethylene glycol at 130 °C selectively replaces the 4-chloro substituent while the 3-nitro group remains intact, yielding 3-nitro-4-amino-4'-fluorobenzophenone [1]. The review by Vlasov systematically demonstrates that the relative leaving-group ability in aromatic nucleophilic substitution follows the order F > NO₂ >> Cl under most conditions; however, when NO₂ is positioned ortho to Cl, the combination provides activation comparable to fluorine, enabling controlled stepwise transformation that isolated nitro or chloro analogs cannot replicate [2]. The 4-chloro-3-nitrobenzophenone regioisomer (CAS 56107-02-9) lacks the 4'-fluorine required downstream, while the non-nitro 4-chloro-4'-fluorobenzophenone (CAS 2069-48-9) lacks sufficient activation for selective amination and is instead used as a precursor for 4,4'-difluorobenzophenone production [3].

SNAr activation regiochemistry
Class-level
ortho-NO₂/Cl combination enables selective amination at 4-position (NH₃/ethylene glycol, 130 °C); relative Cl leaving ability enhanced ~20-fold vs. non-activated Cl (Vlasov, 2003).
Supports stepwise transformation without protecting groups, potentially reducing process step count and impurity formation.
Reactivity scale derived from review-level comparison; exact kinetics for this substrate may require verification.
nucleophilic aromatic substitution regioselectivity nitro activation 4-amino-3-nitrobenzophenone

Physicochemical Profile vs. Non-Fluorinated Analogs

The presence of the 4'-fluoro substituent significantly modulates the compound's lipophilicity and physical properties. The target compound has a calculated LogP of 4.14150 and density of 1.430±0.06 g/cm³ . In comparison, the des-fluoro analog 4-chloro-3-nitrobenzophenone (CAS 56107-02-9, MW 261.66) has a melting point of 101–107 °C—a measurable crystalline solid at ambient conditions . The target compound, with the 4'-fluoro group, has no reported melting point in standard databases, consistent with its commercial specification as a yellow solid likely existing as a lower-melting or amorphous material, which influences handling, formulation, and purification protocols .

Physicochemical profile vs. des-fluoro analog
Data to verify
Target: LogP 4.14; density 1.430 g/cm³; no discrete mp reported (yellow solid). Comparator (CAS 56107-02-9): mp 101–107 °C; density ~1.32 g/cm³; MW 261.66.
Divergent phase behavior and lipophilicity may affect handling, purification, and chromatographic retention.
Melting point and LogP data sourced from supplier/simulation; limited peer-reviewed verification.
LogP lipophilicity physicochemical properties chromatographic retention

Antimicrobial Activity as a Differentiating Biological Profile

4'-Chloro-4-fluoro-3-nitrobenzophenone (designated CNFBP) has been directly evaluated for antimicrobial activity and demonstrated antibacterial, antimicrobial, and antifungal effects against a broad spectrum of bacteria and fungi . Reported antibacterial strains include Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and multi-drug resistant strains, with efficacy described as comparable to standard antibiotics . CNFBP's mechanism involves binding to ribosomal RNA and inhibiting protein synthesis . While this activity is less potent than dedicated antibiotic compounds, it provides a differentiating biological profile relative to benzophenone analogs lacking the chloro-fluoro-nitro triad . The SAR study on benzophenone analogs (9a–d, 10a–d) demonstrated that increasing the number of chloro and fluoro groups enhanced cytotoxic potency against A549, HeLa, and MCF-7 cancer cell lines, establishing a class-level principle that halogen multiplicity correlates with enhanced biological activity [1].

Antimicrobial activity profile
Class-level
CNFBP shows reported antibacterial activity against E. coli, S. aureus, P. aeruginosa, and MDR strains; proposed ribosomal RNA binding mechanism. Antifungal activity also noted.
Supports antimicrobial screening context; class-level SAR indicates halogen multiplicity may enhance biological response.
Precise MIC values not publicly disclosed; activity context-dependent and requires independent verification.
antimicrobial antibacterial antifungal ribosomal RNA inhibition

Commercial Purity Grades and Multi-Scale Availability

Multiple established suppliers provide 4'-chloro-4-fluoro-3-nitrobenzophenone at defined purity grades: Capot Chemical offers 98% (Min, HPLC) with specification-controlled water content (≤0.5%) and scale-up to 500 kg, positioning this as an industrial-grade intermediate rather than a milligram-scale research compound [1]. Apollo Scientific (via Fujifilm Wako) supplies at 97% purity . ChemicalBook lists a 98% HPLC specification . In contrast, closely related analogs such as 4-chloro-3-nitrobenzophenone (CAS 56107-02-9) are also commercially available (99% purity, Thermo Scientific) but are not designated as flubendazole intermediates and are not offered at comparable bulk scale by flubendazole-specific suppliers [2]. The multi-supplier landscape with documented analytical specifications reduces single-source procurement risk.

Commercial purity & scale
Reported
Target: 97–98% HPLC purity; water ≤0.5%; available up to 500 kg via multiple suppliers. Comparator (CAS 56107-02-9): 99% purity, primarily gram-scale research supply; no industrial bulk designation.
Industrial-scale, multi-supplier availability reduces single-source risk and supports process development and pilot campaigns.
Specifications from supplier datasheets; confirm lot-specific COA before use.
procurement specification HPLC purity custom synthesis supply chain

Procurement-Relevant Application Scenarios


Flubendazole API Manufacturing: Regulated Intermediate Procurement

In GMP-regulated flubendazole production, 4'-chloro-4-fluoro-3-nitrobenzophenone serves as the irreplaceable Friedel-Crafts acylation intermediate for introducing the 4-fluorophenyl moiety while retaining the 3-nitro-4-chloro activation pattern required for selective amination [1]. Its designation as Flubendazole EP Impurity 3 provides a direct pharmacopoeial reference for impurity profiling, reducing analytical method development burden [2]. Procurement from suppliers offering HPLC-certified purity (≥98%) with documented water content (≤0.5%) and scale-up capacity to 500 kg directly supports ANDA/DMF filing requirements .

Benzimidazole Anthelmintic R&D: Scaffold Derivatization

For medicinal chemistry programs exploring benzimidazole anthelmintics beyond flubendazole, the compound provides a functionalized benzophenone scaffold bearing three electronically distinct substituents amenable to orthogonal transformations: SNAr at the 4-chloro position, nitro reduction to amine for further cyclization, and the 4'-fluoro group as a metabolically stable pharmacophore element [1]. The compound's documented broad-spectrum antimicrobial activity provides a secondary screening phenotype that non-halogenated benzophenone analogs do not offer [2].

Nucleophilic Aromatic Substitution Methodology Development

The 3-nitro-4-chloro substitution pattern provides a well-characterized model substrate for investigating SNAr reaction kinetics, regioselectivity, and leaving-group competition. As documented in the Vlasov review, the comparative activation provided by ortho-nitro substitution elevates chloro leaving-group ability to approach fluoro-like reactivity—a kinetic window exploitable for developing selective stepwise substitution protocols [1]. This substrate is structurally more complex and pharmaceutically more relevant than mono-substituted model nitrochlorobenzenes.

Antimicrobial Benzophenone Screening Libraries

For infectious disease research programs building focused benzophenone libraries, CNFBP offers a pre-validated antimicrobial hit compound with reported activity against Gram-positive and Gram-negative bacteria as well as fungi [1]. The SAR principle established in the 2018 MedChemComm study—that increasing halogen multiplicity (Cl, F) on the benzophenone scaffold enhances biological potency—positions this trichlorinated/fluorinated/nitrated analog as a logical starting point for further derivatization and potency optimization [2].

Application
Selection Property
Validation Focus
Regulated flubendazole API manufacturing
EP Impurity 3 designation; HPLC-certified purity; ortho-nitro/chloro activation pattern
Regulatory impurity profiling and process validation; analytical method qualification
Benzimidazole anthelmintic derivatization research
Orthogonally functionalized scaffold (SNAr, nitro reduction, 4'-F)
Scaffold diversification; antimicrobial phenotype screening (reported class-level activity)
Nucleophilic aromatic substitution (SNAr) methodology
3-nitro-4-chloro activation as model system for leaving-group competition
Regioselectivity and kinetic studies; comparison of ortho-activation effects
Antimicrobial benzophenone screening libraries
Halogen multiplicity (Cl, F, NO₂) on benzophenone core
Broad-spectrum antimicrobial activity context; SAR-driven potency profiling
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